17-Hydroxy-11|A-methyl-19-norprogesterone-d3
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Overview
Description
17-Hydroxy-11|A-methyl-19-norprogesterone-d3 is a synthetic steroidal compound. It is a derivative of progesterone, specifically modified to include a hydroxyl group at the 17th position, a methyl group at the 11th position, and a deuterium-labeled norprogesterone backbone. This compound is primarily used in scientific research due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-11|A-methyl-19-norprogesterone-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Methylation: Addition of a methyl group at the 11th position.
Deuterium Labeling: Incorporation of deuterium atoms into the norprogesterone backbone.
Each of these steps requires specific reagents and conditions, such as catalysts for hydroxylation and methylation, and deuterium sources for labeling .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are used for purification .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-11|A-methyl-19-norprogesterone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of a ketone can regenerate the hydroxyl group .
Scientific Research Applications
17-Hydroxy-11|A-methyl-19-norprogesterone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy and contraceptive research.
Industry: Utilized in the development of new steroidal drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 17-Hydroxy-11|A-methyl-19-norprogesterone-d3 involves its interaction with specific molecular targets, such as progesterone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of reproductive functions and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
17α-Methyl-19-norprogesterone: A closely related compound with similar structural modifications.
Demegestone: A derivative with additional modifications at the 9th and 21st positions.
Promegetone: Another derivative with modifications at the 9th and 21st positions, as well as a hydroxyl group at the 21st position.
Uniqueness
17-Hydroxy-11|A-methyl-19-norprogesterone-d3 is unique due to its specific combination of hydroxylation, methylation, and deuterium labeling. These modifications confer distinct biological activities and make it a valuable tool in research .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(8R,9S,10R,11S,13S,14S,17R)-17-hydroxy-11,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1/i2D3 |
InChI Key |
USGPYONVMYBUCZ-OQOZLCLBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C)O |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C |
Origin of Product |
United States |
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